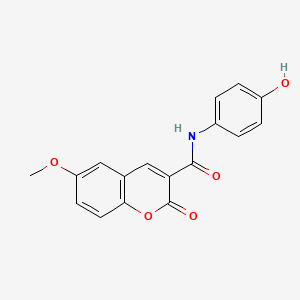

N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, commonly known as HPMC, is a chemical compound with potential applications in the field of medicine and biochemistry. This compound has been extensively studied for its various biological activities, including its antioxidant, anti-inflammatory, and anticancer properties. In

Scientific Research Applications

Antiviral Activity Against Flaviviruses

N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide: has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . This compound, also known as fenretinide , has been studied for its potential to achieve effective plasma concentrations against Dengue Virus. Challenges remain for its clinical use, but advancements in formulations could improve its bioavailability and therapeutic efficacy.

Inhibition of SARS-CoV-2 Entry

The compound has been associated with the inhibitory effect on the entry of the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) . It operates by suppressing the spike protein-mediated membrane fusion, which is essential for the virus’s entry into host cells. The mechanism involves the generation of reactive oxygen species, which leads to a decrease in membrane fluidity.

Cancer Therapeutics

Research has indicated that fenretinide is effective in inhibiting several types of tumors, including cancer cell lines resistant to all-trans-retinoic acid, at micromolar concentrations . Its role in cancer therapy is significant due to its ability to induce apoptosis in malignant cells without affecting normal cells.

Polymerization and Material Science

The functionalization of N-(4-hydroxyphenyl)-maleimide , a related compound, with various groups like acryloyl and methacryloyl, has shown to improve thermal stabilities of polymers . These polymers have applications in high-performance materials used in industries such as microelectronics and aerospace.

Drug Nomenclature and Identification

The compound’s unique chemical structure aids in reducing ambiguity in drug nomenclature, providing a stable identifier for text mining applications and aiding in the accurate identification of compounds in scientific literature .

Enhancement of Drug Exposure

Studies have focused on enhancing the in vivo exposure of fenretinide to maintain its effectiveness against viral infections . This includes the development of self-emulsifying lipid-based formulations and the inhibition of cytochrome P450 metabolism to increase the compound’s bioavailability.

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as fenretinide , is a synthetic retinoid derivative . It primarily targets the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD), which is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine . This enzyme is found in nearly all aerobic forms of life .

Mode of Action

Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines . Fenretinide also inhibits the activities of stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1) .

Biochemical Pathways

Fenretinide affects multiple biochemical pathways. It inhibits the activity of the enzyme HPPD, which is involved in the catabolism of tyrosine . Fenretinide also inhibits the activities of SCD1 and DES1, which are involved in lipid metabolism . The inhibition of these enzymes leads to the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

Pharmacokinetics

It is known that fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer . A study on rats revealed that less than 2% of a single intravenous dose is excreted as unmetabolized fenretinide in urine and feces .

Result of Action

The primary result of fenretinide’s action is the induction of apoptosis in cancer cells . This is achieved through the inhibition of key enzymes in lipid metabolism and the accumulation of ROS . Fenretinide has been shown to have potent anticancer effects in vitro and in vivo .

Action Environment

The action of fenretinide can be influenced by environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the action, efficacy, and stability of fenretinide can be affected by the conditions of the environment in which it is stored and used .

properties

IUPAC Name |

N-(4-hydroxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c1-22-13-6-7-15-10(8-13)9-14(17(21)23-15)16(20)18-11-2-4-12(19)5-3-11/h2-9,19H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFYPUBXPGDFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785511.png)

![2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5785517.png)

![3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)

![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)

![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)

![N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B5785542.png)

![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)

![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)

![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)